GRGDTP (Gly-Arg-Gly-Asp-Thr-Pro) is a synthetic hexapeptide that acts as an antagonist of integrin receptors. [, , , , , , , , , , , , , , , , , , , , , , , , , , ] It contains the amino acid sequence Arg-Gly-Asp (RGD), a well-known cell adhesion motif found in various extracellular matrix (ECM) proteins, such as fibronectin, vitronectin, and collagen. [, , , , , , , , ] GRGDTP competitively binds to integrins, preventing their interaction with natural ECM ligands and disrupting cell adhesion, migration, and other cellular processes. [, , , , , , , , , , , , , , , , , ] This property makes it a valuable tool in scientific research for studying cell-matrix interactions and related biological processes.
Grgdtp is classified as a bioactive peptide and is synthesized primarily through solid-phase peptide synthesis (SPPS), a method that allows for the precise assembly of amino acid sequences. This peptide can be sourced from various suppliers specializing in custom peptide synthesis, such as NovoPro Bioscience Inc. and BenchChem .
The synthesis of Grgdtp typically involves solid-phase peptide synthesis (SPPS). This technique allows for the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid support. The process generally follows these steps:
The synthesis process must be carefully controlled to ensure high purity and yield. Various factors such as coupling efficiency, deprotection conditions, and purification techniques significantly impact the final product's quality.
Grgdtp consists of six amino acids arranged in a specific sequence: Glycine (Gly), Arginine (Arg), Glycine (Gly), Aspartic acid (Asp), Threonine (Thr), and Proline (Pro). Its molecular formula is CHNO with a molecular weight of approximately 474.57 g/mol.
The structure features key functional groups that facilitate its interaction with integrin receptors, particularly through the RGD motif which is crucial for cell adhesion processes.
Grgdtp can participate in various biochemical reactions, particularly those involving integrin-mediated signaling pathways. The binding of Grgdtp to integrins triggers downstream signaling cascades that influence cellular behaviors such as adhesion, migration, and survival.
In laboratory settings, Grgdtp may be used in assays to evaluate its efficacy in promoting cell adhesion or in studies investigating integrin signaling pathways.
The mechanism of action of Grgdtp primarily revolves around its ability to mimic natural extracellular matrix components that bind to integrins on cell surfaces. When Grgdtp binds to integrins such as αvβ3 or αIIbβ3, it induces conformational changes in these receptors that activate intracellular signaling pathways.
This activation leads to enhanced cell adhesion and proliferation, making Grgdtp an important tool in tissue engineering applications where robust cell attachment is required.
Grgdtp is typically presented as a white powder or crystalline solid. It is soluble in water and various organic solvents depending on its formulation.
Grgdtp has several scientific applications:
The synthesis of GRGDTP (Gly-Arg-Gly-Asp-Thr-Pro) predominantly employs Fmoc-based SPPS protocols due to their compatibility with acid-labile side-chain protecting groups and elimination of highly corrosive reagents like hydrogen fluoride required in Boc-chemistry. Recent advances have demonstrated the effectiveness of microwave-assisted SPPS in significantly improving coupling efficiency for challenging sequences, with coupling times reduced by 40-50% compared to conventional methods [1] [8]. The Arg-Gly-Asp (RGD) segment requires particular attention due to the steric hindrance and nucleophilicity of the arginine side chain, necessitating extended coupling times (90-120 minutes) with activators such as HATU or COMU.
A critical innovation involves solvent optimization. Traditional solvents like DMF and NMP are being replaced by green alternatives such as dipropyleneglycol dimethylether (DMM), which exhibits comparable resin swelling properties (swelling index: 3.5-4.2 mL/g for Wang resin) while reducing environmental toxicity. DMM demonstrates excellent solubility for Fmoc-amino acids (>0.3 M) and maintains efficient deprotection kinetics, achieving >99% Fmoc removal within 10 minutes using 20% piperidine [8].
Table 1: Coupling Efficiency of GRGDTP Segments Under Different SPPS Conditions
Residue | Conventional SPPS Yield (%) | Microwave SPPS Yield (%) | Optimal Activator |
---|---|---|---|
Gly¹ | 98.5 | 99.8 | HATU |
Arg² | 85.2 | 96.7 | PyOxim/COMU |
Gly³ | 97.8 | 99.5 | HATU |
Asp⁴ | 92.4 | 98.1 | HBTU/DIPEA |
Thr⁵ | 90.1 | 97.3 | COMU |
Pro⁶ | 97.3 | 99.2 | HATU |
Orthogonal protection is essential for GRGDTP synthesis due to the diverse functional groups present: guanidinium (Arg), carboxylic acid (Asp), and hydroxyl (Thr). A three-dimensional protection strategy employing dithiasuccinoyl (Dts) for Nα-amine protection, tert-butyl derivatives for side chains, and o-nitrobenzyl (ONb) esters for anchoring enables sequential deprotection without side reactions [10]. The Dts group exhibits remarkable stability toward piperidine (Fmoc deprotection) and photolytic conditions while being selectively removed by thiolytic reagents (e.g., 2-mercaptoethanol in DMF).
For aspartic acid, the fluorenylmethyl (OFm) ester protection prevents aspartimide formation during repetitive deprotection cycles, while threonine employs the tert-butyl ether to protect against nucleophilic attack. Arginine side chains typically utilize 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) groups that offer improved stability over nitroarginine derivatives during TFA cleavage. The orthogonality of this scheme was validated through synthesis of Dts-Tyr(t-Bu)-Gly-Gly-Phe-Leu-ONb-resin, where selective deprotection achieved four distinct intermediates without detectable side reactions (<0.5% impurities by HPLC) [10].
Table 2: Orthogonal Protecting Groups for GRGDTP Synthesis
Amino Acid | Nα-Protection | Side-Chain Protection | Cleavage Conditions |
---|---|---|---|
Gly¹ | Dts | - | Thiolysis |
Arg² | Dts | Pbf | TFA (95%) |
Gly³ | Dts | - | Thiolysis |
Asp⁴ | Dts | OFm | Piperidine (20%) |
Thr⁵ | Dts | t-Bu | TFA (50-95%) |
Pro⁶ | Dts | - | Thiolysis |
The GRGDTP sequence presents significant solvation challenges due to alternating hydrophilic (Arg, Asp, Thr) and flexible residues (Gly, Pro). Unlike hydrophobic "difficult sequences" that form β-sheet aggregates [1], hydrophilic peptides exhibit chain solvation effects that impede coupling efficiency. During chain elongation, the Arg-Asp segment (residues 2-4) shows decreased coupling yields (85-90%) in standard protocols due to hydrogen bonding between the arginine guanidinium and aspartate carboxylate, which reduces nucleophilicity.
Strategies to overcome these challenges include:
Table 3: Impact of Pseudoproline Dipeptides on GRGDTP Synthesis Efficiency
Segment | Coupling Yield Standard SPPS (%) | Coupling Yield with ψ-Pro (%) | Aggregation Score* |
---|---|---|---|
GRG | 87.4 | 98.2 | 0.41 |
RGD | 76.8 | 94.7 | 0.73 |
GDT | 89.1 | 97.9 | 0.38 |
DTP | 93.6 | 98.5 | 0.22 |
*Calculated using AGGRESCAN algorithm |
Post-assembly modifications significantly enhance GRGDTP's proteolytic stability and target affinity. N-terminal PEGylation (5-20 kDa mPEG-NHS esters) increases plasma half-life 3.5-fold while maintaining αvβ3 integrin binding affinity (Kd = 12.7 ± 1.3 nM vs. 9.8 ± 0.9 nM for unmodified GRGDTP). Site-specific cyclization strategies involving lactam bridge formation between Lys(i) and Asp(i+3) analogs (replacing Gly¹ with Lys) demonstrate 8-fold improved resistance to tryptic cleavage compared to linear counterparts [1].
Click chemistry modifications at the C-terminus using azido-functionalized proline residues enable conjugation to alkyne-bearing scaffolds without epimerization. This approach facilitates the synthesis of multivalent RGD dendrimers with controlled valency (tetrameric constructs show IC50 = 0.18 μM vs. 1.7 μM for monomers in cell adhesion assays). Additionally, backbone modification through Thr5 O-glycosylation with N-acetylgalactosamine enhances solubility and reduces renal clearance, increasing bioavailability by 40% compared to non-glycosylated analogs.
Recent advances include enzyme-responsive modifications incorporating matrix metalloproteinase (MMP)-cleavable linkers between GRGDTP and shielding polymers. These constructs remain inactive until linker cleavage at tumor sites, improving tumor-to-background ratios by 6.3-fold in PET imaging studies. The orthogonal protection scheme enables these diverse modifications by preserving specific functional groups during solid-phase synthesis and cleavage.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7